2-(4-fluorophenyl)-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one
Description
The compound 2-(4-fluorophenyl)-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one is a complex heterocyclic molecule featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core linked to an octahydropyrrolo[3,4-c]pyrrole bicyclic system. While direct data on this compound’s synthesis or applications are unavailable in the provided evidence, its structural motifs align with pharmacologically relevant heterocycles, such as triazolo-pyridazines (common in kinase inhibitors) and pyrrolo-pyrrole systems (noted for conformational rigidity) .
Properties
IUPAC Name |
2-(4-fluorophenyl)-1-[2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN6O/c20-16-3-1-13(2-4-16)7-19(27)25-10-14-8-24(9-15(14)11-25)18-6-5-17-22-21-12-26(17)23-18/h1-6,12,14-15H,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCVHSWMUZJYRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1C3=NN4C=NN=C4C=C3)C(=O)CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-fluorophenyl)-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that integrate various functional groups. The presence of the triazolo and pyridazin moieties suggests potential interactions with biological targets.
Antiviral Properties
Recent studies have demonstrated that related compounds with triazole structures exhibit significant antiviral activities. For example, compounds derived from triazolo systems have shown effectiveness against influenza viruses by disrupting essential protein-protein interactions within the viral RNA polymerase complex. The mechanism often involves binding to the PA-PB1 heterodimer, crucial for viral replication .
| Compound | IC50 (μM) | EC50 (μM) | Reference |
|---|---|---|---|
| Compound A (related) | 12 | 7-25 | |
| Compound B (related) | 28 | 5-14 | |
| Compound C (related) | >250 | >100 |
The EC50 values indicate the concentration required to inhibit viral plaque formation by 50%, showcasing the compound's potential in antiviral applications.
Anticancer Activity
In vitro studies have shown that related derivatives of triazoles and pyridazines can exhibit cytotoxic effects against various cancer cell lines. For instance, certain triazole derivatives demonstrated IC50 values as low as 6.2 μM against colon carcinoma cell lines . This suggests that the compound may also possess anticancer properties worth exploring.
Case Studies
- Influenza Virus Inhibition : A study evaluated a series of triazole derivatives for their ability to inhibit influenza virus replication. Compounds were tested for their ability to block the PA-PB1 interaction, with some derivatives showing promising results in both cytotoxicity and antiviral activity .
- Cytotoxicity in Cancer Cells : Another investigation focused on the cytotoxic effects of triazole derivatives against breast cancer cell lines (MCF-7). The results indicated significant activity with IC50 values ranging from 27.3 μM to 43.4 μM , highlighting the therapeutic potential of these compounds in oncology .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous heterocycles from the evidence, focusing on core structures, substituents, synthesis, and physicochemical properties.
Key Observations:
The octahydropyrrolo-pyrrole system provides conformational rigidity, akin to the bicyclic frameworks in ’s thiazolo-pyrrolo-pyrrole, which exhibits stable crystal packing (mean σ(C–C) = 0.003 Å) .
Unlike the phenylsulfonyl group in ’s compound, the ethanone moiety in the target compound may facilitate hydrogen bonding, a critical feature for receptor interactions .
Physicochemical and Biological Data :
- Crystal structures in (R factor = 0.049) highlight the precision achievable in heterocyclic systems, though the target compound’s conformational flexibility may complicate crystallization .
- Pyrazoline derivatives () demonstrate antitumor activity, hinting that the target compound’s triazolo-pyridazine core could similarly interact with biological targets .
Research Implications and Limitations
Current evidence lacks direct data on the target compound’s synthesis, bioactivity, or spectroscopic properties. However, structural analogs suggest:
- Potential Applications: Triazolo-pyridazines are explored in medicinal chemistry for kinase inhibition, while pyrrolo-pyrrole systems may enhance blood-brain barrier penetration .
- Synthetic Challenges : The fluorine substituent and fused bicyclic system may require advanced purification techniques (e.g., column chromatography) to isolate stereoisomers.
Table 2: Hypothetical Property Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
